

# 3-((trimethylsilyl)ethynyl)aniline molecular weight

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## Compound of Interest

Compound Name: 3-((Trimethylsilyl)ethynyl)aniline

Cat. No.: B1600097

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An In-Depth Technical Guide to **3-((trimethylsilyl)ethynyl)aniline**: Synthesis, Applications, and Experimental Protocols

## Introduction

**3-((Trimethylsilyl)ethynyl)aniline** is a versatile bifunctional molecule that has emerged as a cornerstone in modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring an aniline ring functionalized with a trimethylsilyl (TMS)-protected ethynyl group at the meta-position, provides a stable and synthetically tractable precursor to the terminal alkyne, 3-ethynylaniline. This protection strategy is crucial, as the TMS group shields the reactive terminal alkyne, preventing undesired side reactions such as self-polymerization or coupling, thereby allowing for controlled, sequential chemical transformations.

Its significance is underscored by its role as a key intermediate in the synthesis of complex pharmaceutical agents, most notably in the family of kinase inhibitors like Erlotinib. The ability to selectively deprotect the alkyne enables its participation in highly efficient and specific reactions, such as "click chemistry," making it an invaluable building block for drug development professionals aiming to construct intricate molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, and critical applications, providing researchers with the foundational knowledge required to leverage this compound in their work.

## Physicochemical and Structural Properties

The utility of **3-((trimethylsilyl)ethynyl)aniline** in a laboratory setting is defined by its distinct chemical and physical characteristics. The molecular formula is C<sub>11</sub>H<sub>15</sub>NSi, and it is identified by the CAS Number 110598-30-6.[1][2] The presence of the bulky, non-polar trimethylsilyl group significantly influences its properties, rendering it soluble in a wide array of common organic solvents.[3]

The key function of the TMS group is to act as a removable protecting group for the terminal acetylene. This is mechanistically vital because the acidic proton of a terminal alkyne can interfere with many organometallic reactions or lead to unwanted Glaser coupling. The Si-C bond is sufficiently stable to withstand various reaction conditions, yet it can be cleaved selectively under mild conditions, typically with a fluoride source or base, to unmask the terminal alkyne for subsequent reactions.[4]

Table 1: Core Physicochemical Data for **3-((trimethylsilyl)ethynyl)aniline**

Property	Value	Source(s)
Molecular Weight	189.33 g/mol	[2][5]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NSi	[1][6][7]
CAS Number	110598-30-6	[1][6]
Appearance	Colorless to light yellow liquid	[3]
Melting Point	~80-82 °C (Note: Isomeric variations exist)	[3]
Boiling Point	~128 °C	[3]
SMILES	C(C)C#Cc1ccccc(N)c1	[1][7]
InChI Key	UMDLPUJBLHKTSG-UHFFFAOYSA-N	[7]
Purity	Typically ≥95%	[2]
Storage Conditions	2–8 °C under an inert atmosphere (Argon or Nitrogen)	[3]

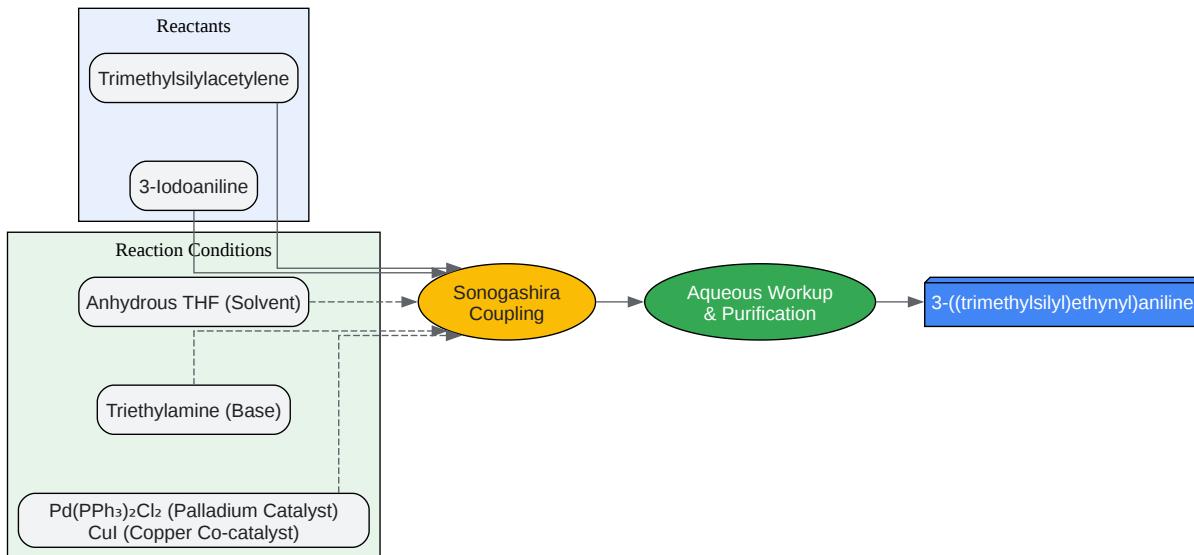
# Synthesis: The Sonogashira Cross-Coupling Approach

The most prevalent and efficient method for synthesizing **3-((trimethylsilyl)ethynyl)aniline** is the Sonogashira cross-coupling reaction. This Nobel Prize-winning methodology provides a reliable pathway for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

## Causality and Experimental Rationale

The choice of reagents in this protocol is a self-validating system designed for high yield and purity.

- **Aryl Halide:** 3-Iodoaniline is often preferred over 3-bromoaniline as the C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition to the palladium(0) catalyst.
- **Catalyst System:** A dual-catalyst system is employed. The palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ ) is the primary cross-coupling agent, cycling between Pd(0) and Pd(II) states. The copper(I) co-catalyst (e.g.,  $\text{CuI}$ ) reacts with the alkyne to form a copper(I) acetylide intermediate, which is more nucleophilic and readily undergoes transmetalation to the palladium center.<sup>[8]</sup>
- **Base:** A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the hydrogen halide ( $\text{HX}$ ) produced during the reaction, regenerating the catalyst and preventing the formation of amine salts that could inhibit the reaction.<sup>[8]</sup>
- **Solvent:** Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent moisture from quenching intermediates and oxygen from oxidizing the palladium(0) catalyst.



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Caption: Workflow for the Sonogashira synthesis of the target compound.

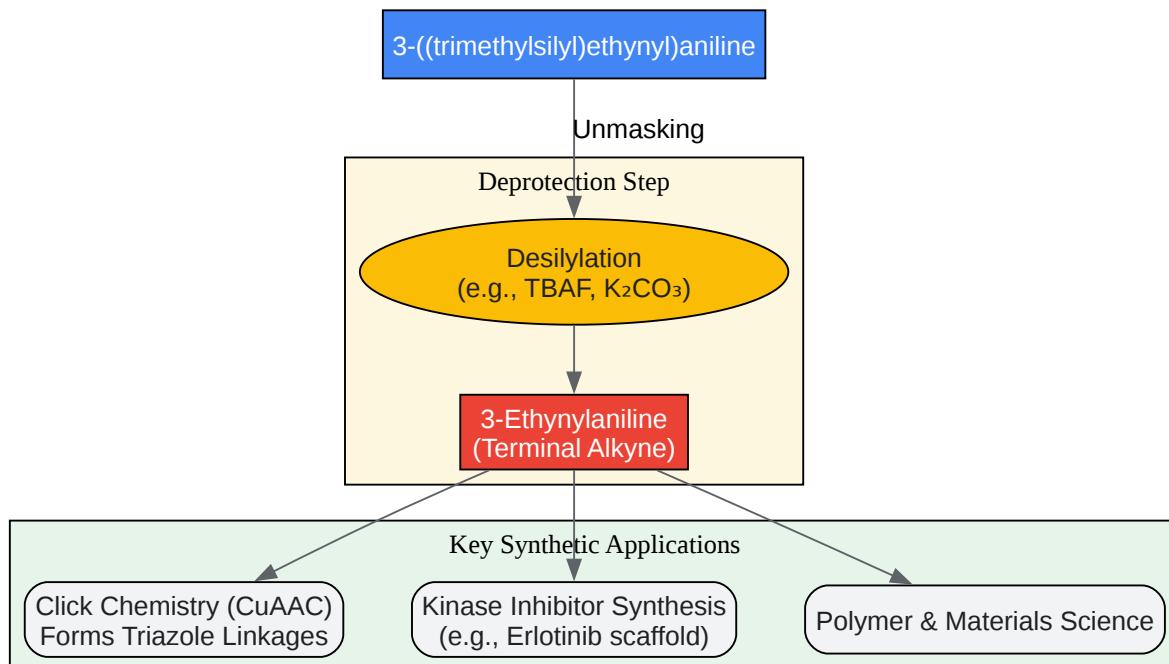
## Detailed Synthesis Protocol

- Preparation: To a dry, two-necked round-bottom flask under an inert argon atmosphere, add 3-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
- Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) via cannula, followed by triethylamine (2.5 eq). Stir the mixture at room temperature for 15 minutes.

- **Alkyne Addition:** Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture dropwise over 10 minutes.
- **Reaction:** Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl halide is consumed.
- **Workup:** Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite to remove the catalyst and amine salts.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield **3-((trimethylsilyl)ethynyl)aniline** as a light yellow liquid.

## Applications in Drug Discovery and Organic Synthesis

The strategic importance of **3-((trimethylsilyl)ethynyl)aniline** lies in its function as a masked precursor. The aniline moiety provides a site for amide bond formation or other nucleophilic aromatic substitutions, while the protected alkyne awaits its strategic unmasking for subsequent coupling reactions.



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